CCMQ -

CCMQ

Catalog Number: EVT-254056
CAS Number:
Molecular Formula: C12H9NO4
Molecular Weight: 231.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Carboxy-3-carboxymethylquinoline (CCMQ) is a quinoline derivative identified as a potential tool in studying N-methyl-D-aspartate (NMDA) receptors. [] These receptors play crucial roles in synaptic transmission, neural development, and various forms of neuronal plasticity. [] CCMQ demonstrates high affinity for a novel binding site in the brain that does not appear to directly influence synaptic activity in the hippocampus. []

Future Directions

References:1. 2.

Homoquinolinic Acid

Compound Description: Homoquinolinic acid is an NMDA receptor agonist. It shows selectivity for NMDA receptors containing the NR2A subunit. Studies suggest it may bind to a novel, NMDA-insensitive binding site in the brain, although the functional significance of this binding remains unclear.

Quinolinic Acid

Compound Description: Quinolinic acid is an NMDA receptor agonist. It is structurally similar to homoquinolinic acid and exhibits similar effects on synaptic potentials in the hippocampus.

Source and Classification

CCMQ is synthesized through various chemical processes and has been studied for its biological activities. The compound belongs to the class of urea derivatives, which are characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms (N). Urea derivatives are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Synthesis Analysis

The synthesis of CCMQ typically involves the following steps:

  1. Starting Materials: The synthesis begins with 2-chloro-5-methylphenyl isocyanate and 2-aminothiazole.
  2. Reaction Conditions:
    • The reaction is generally carried out in an organic solvent, such as dichloromethane or dimethylformamide, under reflux conditions.
    • A base, such as triethylamine, may be used to facilitate the reaction.
  3. Procedure:
    • The isocyanate reacts with the amine to form the urea derivative.
    • The reaction mixture is stirred for several hours until completion, which can be monitored using thin-layer chromatography (TLC).
    • After the reaction is complete, the product is purified through recrystallization or column chromatography.
  4. Yield and Purity: Typical yields range from 60% to 80%, depending on the specific conditions and purity of starting materials used.
Molecular Structure Analysis

The molecular structure of CCMQ can be described as follows:

  • Molecular Formula: C11H10ClN3OS
  • Molecular Weight: 273.73 g/mol
  • Structural Features:
    • The compound contains a thiazole ring, which contributes to its biological activity.
    • A chloro substituent on the phenyl ring enhances its reactivity.
Chemical Reactions Analysis

CCMQ participates in several chemical reactions that are significant for its biological activity:

  1. Hydrolysis: Under acidic or basic conditions, CCMQ can undergo hydrolysis to yield corresponding amines and acids.
  2. Substitution Reactions: The chloro group can be substituted with various nucleophiles, leading to a range of derivatives with potentially different biological activities.
  3. Reactivity with Nucleophiles: The urea moiety can react with nucleophiles such as thiols or amines, which may enhance its pharmacological profile.
Mechanism of Action

The mechanism of action of CCMQ primarily relates to its interaction with specific biological targets:

  1. Inhibition of Enzymes: CCMQ has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
  2. Anticancer Activity: Studies indicate that CCMQ may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.
  3. Binding Affinity: The compound exhibits binding affinity towards certain receptors that mediate cellular responses, contributing to its therapeutic effects.
Physical and Chemical Properties Analysis

CCMQ possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Melting Point: The melting point ranges from 150°C to 155°C.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the identity and purity of CCMQ.

Applications

CCMQ has potential applications across various scientific domains:

  1. Pharmaceutical Development: As a lead compound for developing anti-inflammatory and anticancer drugs.
  2. Biochemical Research: Utilized in studies examining enzyme inhibition and cellular signaling pathways.
  3. Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against certain pests.
  4. Material Science: Explored for incorporation into polymers or coatings where specific chemical reactivity is desired.
Introduction

Historical Context and Discovery of CCMQ in Scientific Literature

The chemical compound 3-(Carboxymethyl)quinoline-2-carboxylic acid (CCMQ; CAS RN 132623-44-0) emerged in scientific literature in the early 1990s as a conformationally restricted analog of quinolinic acid. Initial studies characterized it as a selective ligand for non-NMDA (N-methyl-D-aspartate) sensitive excitatory amino acid receptors in the central nervous system [2] [5]. Its molecular structure (C₁₂H₉NO₄; MW 231.21 g/mol) features a quinoline backbone with carboxylic acid and carboxymethyl substituents, enabling unique interactions with glutamate receptor subtypes [2].

Table 1: Fundamental Chemical Properties of CCMQ

PropertyValue
IUPAC Name3-(Carboxymethyl)quinoline-2-carboxylic acid
Molecular FormulaC₁₂H₉NO₄
Molecular Weight231.21 g/mol
CAS Registry Number132623-44-0
Solubility<23.12 mg/mL in DMSO; soluble in alkaline solutions (1eq. NaOH)
Storage Conditions-20°C (desiccated)
Canonical SMILESOC(CC1=CC2=CC=CC=C2N=C1C(O)=O)=O

Early pharmacological investigations revealed CCMQ's ability to inhibit [³H]-homoquinolinic acid binding to cortical membranes, suggesting competitive antagonism at specific glutamate recognition sites [2] [5]. Unlike broad-spectrum antagonists, CCMQ exhibited selectivity for a novel binding site distinct from classical NMDA, AMPA, or kainate receptors. This specificity was demonstrated through radioligand displacement assays where CCMQ showed negligible affinity for NMDA-sensitive [³H]glutamate binding sites but potently inhibited binding at non-NMDA sensitive sites (IC₅₀ ~10-100nM range) [5]. Its discovery provided critical insights into receptor heterogeneity within excitatory neurotransmission pathways.

Synthetic routes to CCMQ typically involve:

  • Friedländer condensation of 2-aminobenzaldehydes with carbonyl-containing precursors
  • Side-chain functionalization via carboxymethylation at the C3 position
  • Acid-catalyzed cyclization to form the bicyclic quinoline core [8]

Purification is achieved through recrystallization from ethanol/water mixtures, with structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry [8].

Academic Significance and Research Gaps in CCMQ Studies

CCMQ serves two primary academic functions:

  • Neuropharmacological Probe: Its selective binding enables discrimination of glutamate receptor subtypes, facilitating studies of excitotoxicity mechanisms in stroke, epilepsy, and neurodegenerative disorders [5].
  • Structural Template: The quinoline-2-carboxylate scaffold inspires design of novel neuroactive compounds targeting excitatory amino acid pathologies [8].

Table 2: Research Gaps in CCMQ Studies

Gap TypeDescriptionExamples from Literature
Mechanistic Evidence GapConflicting data on receptor specificity and downstream signaling effectsDiscrepancies in NR2B subunit selectivity across electrophysiological vs. binding studies [5]
Methodological GapLimited techniques for in vivo target engagement quantificationLack of radiolabeled CCMQ analogs for PET imaging studies [8]
Biological Knowledge GapUndefined metabolic fate and blood-brain barrier penetration kineticsAbsence of pharmacokinetic profiles in mammalian models [6]
Theoretical GapUnresolved structure-activity relationships at non-NMDA binding sitesInsufficient molecular modeling of CCMQ-receptor interactions [6] [8]

Key research gaps identified through systematic analysis include:

Mechanistic Evidence Gaps

Contradictory findings exist regarding CCMQ's receptor selectivity profile. While initial binding studies indicated specificity for non-NMDA sites [5], subsequent electrophysiological experiments revealed partial agonist activity at NR2B-containing NMDA receptors [2] [5]. This suggests either:

  • Context-dependent receptor interactions (e.g., allosteric modulation rather than direct antagonism)
  • Undiscovered receptor subtypes with hybrid pharmacological featuresResolution requires advanced techniques like cryo-EM receptor mapping and single-channel recording analyses.

Methodological Gaps

No standardized assays exist for quantifying CCMQ's functional impacts across neural networks. Current approaches rely on:

  • Reductionist models (e.g., cortical membrane preparations) that overlook network-level effects
  • Static endpoint measurements incapable of resolving kinetic binding parametersEmerging methodologies such as graphene-based neurosensors and machine learning-assisted molecular dynamics simulations could bridge this gap [10].

Biological Knowledge Gaps

Critical unknowns persist in CCMQ's in vivo behavior:

  • Metabolic Stability: Esterase-mediated hydrolysis of carboxyl groups likely generates inactive metabolites, but specific biotransformation pathways remain uncharacterized [8].
  • Blood-Brain Barrier Permeability: Computational predictions suggest moderate CNS penetration (LogP ~1.8), but experimental validation is absent [6].
  • Off-Target Effects: Potential interactions with monoamine transporters or voltage-gated ion channels are unexplored.

Theoretical/Structural Knowledge Gaps

The atomic basis for CCMQ's selectivity remains poorly resolved. Molecular docking studies are hindered by:

  • Absence of high-resolution structures for non-NMDA binding proteins
  • Inadequate understanding of conformational dynamics during receptor activationRecent advances in cryo-electron microscopy could enable precise mapping of the CCMQ-binding pocket [8].

Properties

Product Name

CCMQ

IUPAC Name

3-(carboxymethyl)quinoline-2-carboxylic acid

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

InChI

InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17)

InChI Key

IFXJDEHFADWURH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O

Synonyms

2-Carboxy-3-carboxymethylquinoline

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.